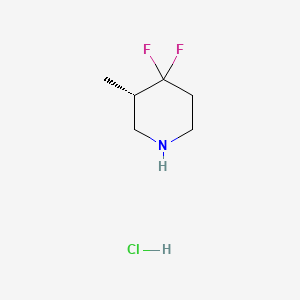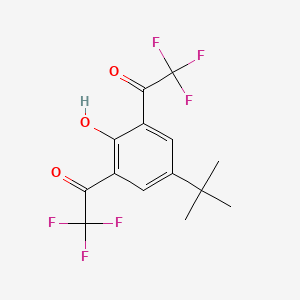![molecular formula C34H42FeO2P2 B12444622 [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the following steps:
Formation of the phosphane ligands: The bis(furan-2-yl)phosphanyl and bis(2-methylphenyl)phosphane ligands are synthesized through reactions involving phosphorus trichloride and the respective aryl or heteroaryl groups.
Cyclopentylation: The cyclopentyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Complexation with iron: The final step involves the coordination of the ligands to an iron center, typically using iron(II) or iron(III) salts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of such complex organometallic compounds often involves:
Batch reactors: For precise control over reaction conditions.
Purification techniques: Such as column chromatography and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly at the iron center or the phosphane ligands.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and THF (tetrahydrofuran).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction could produce an iron(I) complex.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: It can be used in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as a probe to study the role of metal ions in biological systems.
Industry
Polymerization Catalysts: Employed in the polymer industry to catalyze the formation of polymers with specific properties.
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Wirkmechanismus
The mechanism by which [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves:
Coordination Chemistry: The iron center coordinates with various ligands, influencing the compound’s reactivity.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalysis and redox processes.
Molecular Targets: Potential targets include metal-dependent enzymes and other metalloproteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which have different ligands but similar coordination chemistry.
Uniqueness
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the presence of both aryl and heteroaryl phosphane ligands, which can impart distinct reactivity and selectivity in catalytic applications.
Eigenschaften
Molekularformel |
C34H42FeO2P2 |
|---|---|
Molekulargewicht |
600.5 g/mol |
IUPAC-Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H32O2P2.C5H10.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-7,9-12,14-15,17-20,23-24,27H,8,13,16H2,1-3H3;1-5H2;/t23-,24?,27?;;/m0../s1 |
InChI-Schlüssel |
MSEZOGREMQZHGW-VEYXZORXSA-N |
Isomerische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


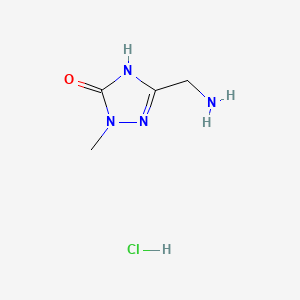
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
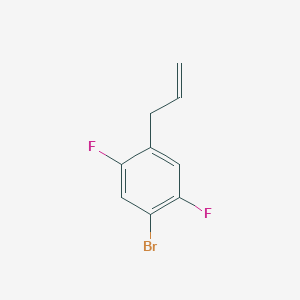
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
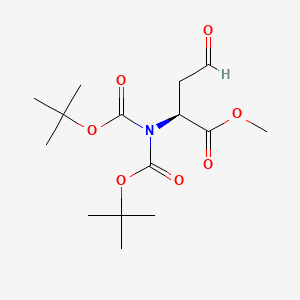


![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
